6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
221635-45-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-7-4-2-3-5(8)6(7)9-7/h5-6,8H,2-4H2,1H3 |
InChI Key |
YXTCGMZRVAMAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1O2)O |
Origin of Product |
United States |
Stereochemical Control and Enantioselective Synthesis in Bicyclic Epoxy Alcohol Chemistry
Chiral Catalyst and Ligand Development for Asymmetric Transformations
The development of chiral catalysts and ligands is paramount for achieving high enantioselectivity in the synthesis of specific stereoisomers of 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol. These methods aim to create a chiral environment that favors the formation of one enantiomer over the other.
Application of Chiral Bicyclic Ligands in Asymmetric Catalysis
Chiral bicyclic ligands have been instrumental in advancing asymmetric catalysis. In the context of forming the oxabicyclo[4.1.0]heptane core, transition metal catalysis, particularly with platinum and gold, has proven effective. For instance, platinum-catalyzed cycloisomerizations of 1,6-enynes containing a propargylic stereocenter can proceed with high enantiospecificity. nih.gov In these reactions, the chirality of the starting material is transferred to the cyclopropyl (B3062369) carbons of the resulting oxabicyclo[4.1.0]heptane product, even though the initial stereocenter is destroyed during the transformation. nih.gov
While direct application to this compound is a subject of ongoing research, the principle has been established with similar systems. The use of chiral ligands in combination with metal catalysts like Au(I) has been shown to induce high enantioselectivity in the cycloisomerization of enynes to form related bicyclo[4.1.0]heptene derivatives. rsc.org This strategy represents a promising avenue for the enantioselective synthesis of the target epoxy alcohol.
Kinetic Resolution of Racemic Oxabicyclic Epoxides via Chiral Lithium Amides
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. Chiral lithium amides have emerged as highly effective reagents for the kinetic resolution of racemic epoxides. thieme-connect.de This process typically involves a stereoselective β-elimination reaction where the chiral base preferentially deprotonates one enantiomer of the epoxide, leading to the formation of an enantiomerically enriched allylic alcohol, while the other, less reactive epoxide enantiomer remains unchanged. thieme-connect.debeilstein-journals.org
For example, a racemic mixture of an epoxide can be treated with a substoichiometric amount of a chiral lithium amide. The base will selectively react with one enantiomer, converting it to an allylic alcohol, leaving the unreacted epoxide enriched in the other enantiomer. This method has been successfully applied to various cyclic and bicyclic epoxides. thieme-connect.de The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow).
| Catalyst/Reagent | Substrate Type | Transformation | Key Outcome |
| Chiral Lithium Amide | Racemic Epoxide | β-Elimination | Enantiomerically enriched allylic alcohol and unreacted epoxide. |
| Platinum Complexes | Chiral Ethereal 1,6-Enyne | Cycloisomerization | Enantiospecific formation of oxabicyclo[4.1.0]heptane derivatives. nih.gov |
Diastereoselective Induction in Epoxidation and Ring-Opening Reactions
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this compound, controlling the relative stereochemistry of the hydroxyl and epoxide groups is crucial. This is typically achieved through substrate-directed reactions where a pre-existing chiral center, such as the hydroxyl group in an allylic alcohol precursor, directs the stereochemical course of the reaction.
A highly diastereoselective method for the epoxidation of allylic alcohols has been developed using titanium(III) complexes. acs.orgresearchgate.net This system, employing tert-butyl hydroperoxide (TBHP) as the oxidant, demonstrates a remarkable syn-directing effect from the allylic hydroxyl group. When applied to the corresponding allylic alcohol precursor, this method yielded (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol as the sole diastereoisomer, highlighting the powerful directing influence of the hydroxyl group in orienting the epoxidizing agent. acs.org
Conversely, ring-opening reactions of the epoxide are also fundamental transformations. Borinic acids have been shown to catalyze the regioselective ring-opening of 2,3-epoxy alcohols. scholaris.ca These reactions can proceed via an initial activation of the epoxide by the borinic acid, followed by nucleophilic attack. The stereochemistry of the starting epoxy alcohol dictates the stereochemical outcome of the resulting diol product, making this a valuable method for further functionalization.
| Reaction | Catalyst/Reagent | Substrate | Product | Diastereoselectivity |
| Epoxidation | Ti(III) Complex / TBHP | Allylic Alcohol | (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol | High (syn-selective) acs.org |
| Ring-Opening | Borinic Acids (R₂BOH) | 2,3-Epoxy Alcohol | Halohydrin Diols / β-Hydroxy Carbonyls | High (Substrate-controlled) scholaris.ca |
Elucidation of Absolute Configuration of this compound Stereoisomers
Determining the absolute configuration of chiral molecules is a critical step in asymmetric synthesis. For stereoisomers of this compound, a combination of synthetic methods, chromatography, and spectroscopy is employed.
A study on the aggregation pheromone of the beetle Homalinotus depressus led to the identification and configurational assignment of a closely related natural product, 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol, termed homalinol. scispace.com The absolute configuration of the natural cis-isomer was unambiguously determined to be (1R,2R,6S). scispace.comresearchgate.net This was achieved by first synthesizing a racemic mixture of the cis and trans diastereomers. Subsequently, biocatalysis was used to obtain the individual enantiomers of cis-homalinol in high enantiomeric excess. The separation of these enantiomers on a chiral gas chromatography (GC) column, followed by comparison with the natural extract, confirmed the (1R,2R,6S) configuration of the natural product. scispace.comresearchgate.net The configuration of the corresponding ketone precursor, (1S,6S)-epoxyisophorone, was also determined through its synthesis from the resolved alcohols. scispace.com This rigorous approach provides a clear blueprint for assigning the absolute configuration of substituted 7-oxabicyclo[4.1.0]heptan-2-ol stereoisomers.
Influence of Stereoisomerism on Chemical Reactivity and Synthetic Utility
The specific arrangement of atoms in different stereoisomers of this compound has a profound impact on their chemical properties and their utility as intermediates in organic synthesis. The rigid bicyclic framework locks the functional groups into specific spatial orientations, which can dictate their reactivity and interactions with other molecules.
The synthetic utility of this scaffold is demonstrated in the synthesis of pheromones like brevicomin. The fragmentation of the tosylhydrazone derivative of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one, a related ketone, serves as a key step in a highly stereoselective synthesis of both endo- and exo-brevicomin. thieme-connect.de The stereochemistry of the bicyclic precursor directly influences the stereochemical outcome of the final product, showcasing how control over the epoxide's stereocenters is leveraged in target-oriented synthesis.
Mechanistic Investigations of Reactions Involving 6 Methyl 7 Oxabicyclo 4.1.0 Heptan 2 Ol
Elucidation of Epoxide Ring-Opening Reaction Mechanisms
The opening of the epoxide ring is the most prominent reaction pathway for 7-oxabicyclo[4.1.0]heptane systems. This process is driven by the considerable ring strain inherent in the three-membered ring, which includes both angle and torsional strain. The mechanism of this ring-opening can be influenced by various factors, including the nature of the nucleophile, the presence of acid or base catalysts, and intramolecular participation of other functional groups.
The reaction of epoxides with nucleophiles is a fundamental transformation for creating functionalized molecules, such as the β-amino alcohols that are valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.org In epoxy alcohols like 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol, the regioselectivity of nucleophilic attack is a critical aspect, governed by steric and electronic factors, and can be controlled by the choice of reagents and catalysts.
Under basic or neutral conditions, the ring-opening of epoxides typically follows an S(_N)2 mechanism. masterorganicchemistry.comjsynthchem.com The nucleophile attacks one of the electrophilic carbon atoms of the epoxide, causing the carbon-oxygen bond to break and the ring to open. researchgate.net In the case of an unsymmetrical epoxide, the nucleophile generally attacks the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com For this compound, this would suggest a preferential attack at the C-1 position over the more substituted C-6 position.
However, the presence of the hydroxyl group can influence the regioselectivity. The hydroxyl group can coordinate to a Lewis acid or a metal catalyst, directing the nucleophile to a specific position. rsc.org For instance, studies on other 2,3-epoxy alcohols have shown that organoaluminum ate complexes can achieve C-2 substitution with high selectivity, reversing the typical regioselectivity observed with organoaluminum reagents alone. acs.org This catalyst-controlled regioselectivity allows for selective ring-opening even in unbiased epoxides. rsc.org
The regioselectivity of nucleophilic ring-opening in various epoxy alcohols is summarized in the table below.
| Epoxide Substrate Type | Nucleophile/Conditions | Major Site of Attack | Predominant Product Type |
| Terminal Epoxides | Basic/Neutral (e.g., RO⁻, CN⁻) | Less substituted carbon | Primary Alcohol derivative |
| Aromatic Epoxides | Basic/Neutral | Benzylic position (electronically favored) | Benzylic Alcohol derivative |
| 2,3-Epoxy Alcohols | Metal Hydrides (e.g., Red-Al) | C-2 (often regioselective) | 1,3-Diol |
| 2,3-Epoxy Alcohols | Organocuprates | C-2 (moderate regioselectivity) | 1,3-Diol |
| 2,3-Epoxy Alcohols | Organoaluminum Ate Complexes | C-2 (high regioselectivity) | C-2 Substituted 1,3-Diol |
| 2,3-Epoxy Alcohols | Nitrogen Nucleophiles with Ti(iOPr)₄ | C-3 | 1,2-Amino Alcohol |
In the presence of an acid catalyst, the epoxide ring-opening mechanism is altered. The acid first protonates the epoxide oxygen, making it a better leaving group and activating the ring toward nucleophilic attack. chemistrysteps.comlibretexts.org This is followed by the attack of a nucleophile. libretexts.org With weak nucleophiles, such as water or alcohols, the reaction proceeds via a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. chemistrysteps.com
For unsymmetrical epoxides under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. chemistrysteps.comlibretexts.org This is because the transition state has significant carbocationic character, which is better stabilized by the greater number of alkyl substituents at the more substituted carbon. Therefore, in the acid-catalyzed hydrolysis of this compound, the nucleophilic attack by water would be expected to occur primarily at the C-6 position. The stereochemical outcome of this reaction is an anti-addition, resulting in the formation of a trans-diol. libretexts.org
The hydroxyl group in this compound can act as an internal nucleophile, leading to an intramolecular epoxide ring opening (IERO). rsc.org This type of cyclization is a powerful method for the synthesis of oxygen-containing heterocycles, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). rsc.orgnih.gov
The regioselectivity of the IERO reaction is determined by which carbon of the epoxide is attacked by the hydroxyl group. According to Baldwin's rules, the formation of five- and six-membered rings is generally favored. In the case of epoxy alcohols, a 5-exo-tet cyclization leads to a THF ring, while a 6-endo-tet cyclization yields a THP ring. Kinetically, the formation of the five-membered THF ring is often preferred. rsc.org For this compound, intramolecular attack of the C-2 hydroxyl group onto the epoxide could potentially lead to the formation of a new heterocyclic system, with the specific outcome depending on the reaction conditions that can be tuned to favor either the kinetic or thermodynamic product. rsc.org
The high reactivity of epoxides is a direct result of the inherent strain within the three-membered ring. jsynthchem.com This strain is composed of two main components:
Angle Strain : The internal C-C-O bond angles in an epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms.
Torsional Strain : The bonds in the epoxide ring are eclipsed, leading to torsional strain.
The release of this strain energy provides a strong thermodynamic driving force for ring-opening reactions. For the parent compound, 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), the enthalpy of polymerization, a process involving ring opening, has been measured to be significant, highlighting the energy released upon cleavage of the epoxide ring. researchgate.net The total strain energy for the related 7-oxabicyclo[4.1.0]heptan-2-one is estimated to be between 28-33 kcal/mol. smolecule.com This inherent instability makes the epoxide ring susceptible to attack by a wide range of nucleophiles under relatively mild conditions, a characteristic that is less common for other cyclic ethers like THFs or THPs, which are considerably less strained. libretexts.org
Mechanistic Pathways of Rearrangement Reactions of Bicyclic Epoxy Alcohols
Beyond simple ring-opening, bicyclic epoxy alcohols and their derivatives can undergo more complex rearrangement reactions, often leading to significant structural transformations.
The Eschenmoser fragmentation, also known as the Eschenmoser-Tanabe fragmentation, is a reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds. wikipedia.orgwikiwand.comchemeurope.com This reaction is particularly useful for the synthesis of medium-sized rings and macrocyclic compounds. chemistnotes.com The reaction is typically carried out by treating the α,β-epoxyketone with an aryl sulfonylhydrazine, such as p-toluenesulfonylhydrazide, in the presence of an acid or base catalyst. wikipedia.orgchemistnotes.com
If this compound were oxidized to the corresponding α,β-epoxyketone, 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one, it would become a suitable substrate for the Eschenmoser fragmentation.
The mechanism proceeds as follows:
Hydrazone Formation : The epoxy ketone first condenses with p-toluenesulfonylhydrazine to form an intermediate hydrazone. wikipedia.orgwikiwand.com
Fragmentation Initiation : This intermediate can then be protonated at the epoxide oxygen (under acidic conditions) or deprotonated at the sulfonamide nitrogen (under basic conditions) to initiate the fragmentation. wikipedia.orgwikiwand.com
C-C Bond Cleavage and Elimination : The key step involves the fragmentation of the C-C bond between the carbonyl carbon and the α-carbon of the original ketone. This leads to the opening of the epoxide ring, the formation of a new carbonyl group, an alkyne, and the elimination of a sulfinate anion and highly stable molecular nitrogen. wikipedia.orgwikiwand.com The formation of N₂ is a major thermodynamic driving force for the reaction. wikipedia.org
This fragmentation provides a powerful method for cleaving the bicyclic system to generate acyclic compounds with alkyne and carbonyl functionalities.
Rearrangements Leading to Allylic Alcohols from Epoxides
Generally, the rearrangement of epoxides to allylic alcohols can be promoted by both acids and bases. The mechanisms of these reactions are highly dependent on the substrate structure and the reaction conditions employed. For instance, studies on simpler systems like cyclohexene (B86901) oxide have shown that base-catalyzed rearrangements can proceed through different pathways, including syn- and anti-β-elimination, depending on the solvent and the structure of the epoxide.
A broader study on the acid-catalyzed ring-opening of various epoxides, including some bicyclic systems, in the presence of a urea (B33335) derivative has been reported to proceed through an SN1-like mechanism to form allylic alcohols. ucl.ac.uk However, this work did not include this compound as a substrate.
Although a method for the synthesis of (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol via the epoxidation of an allylic alcohol has been described, the subsequent rearrangement of this product to an allylic alcohol was not investigated in that study. acs.org
Without specific experimental data for this compound, a data table illustrating the product distribution and yields of the potential allylic alcohol isomers cannot be generated.
Characterization of Radical Intermediates in Bicyclic Epoxy Alcohol Transformations
Specific research on the characterization of radical intermediates originating from this compound is not available in the current body of scientific literature. Mechanistic investigations into the radical-mediated transformations of this particular epoxy alcohol have not been reported.
Epoxycarbinyl Radical Generation and Subsequent β-Cleavage Pathways
There is no specific information available regarding the generation of an epoxycarbinyl radical from this compound and its subsequent β-cleavage pathways. While related studies on other bicyclic systems offer some insights into potential radical processes, these are not directly applicable to the target molecule without experimental verification.
For example, a computational and product study on the reactions of dioxiranes with bicyclo[n.1.0]alkanes has provided evidence for the involvement of both radical and cationic intermediates. semanticscholar.org However, this study did not involve an epoxy alcohol. Another study on the reactions of peroxy radicals derived from cyclohexene oxide mentioned the formation of a bicyclic ether, 7-oxabicyclo[4.1.0]hept-2-ene, but did not detail the characterization of radical intermediates from an epoxy alcohol precursor. osti.gov
Due to the absence of research in this specific area, no data on the generation, characterization, or subsequent reactions of an epoxycarbinyl radical from this compound can be provided. Consequently, a data table of potential β-cleavage products and their relative distributions cannot be constructed.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 7 Oxabicyclo 4.1.0 Heptan 2 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol provides critical information about the number of distinct proton environments, their neighboring protons, and their relative orientations. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen) and the rigidity of the bicyclic system.
Protons attached to carbons bearing oxygen atoms, such as the proton on C2 (H2) and the proton on C1 (H1), are expected to appear in the downfield region (typically δ 3.0-4.0 ppm). The H1 proton, being adjacent to the epoxide oxygen and the bridgehead carbon, would likely resonate around δ 3.1 ppm. The H2 proton, attached to the carbon with the hydroxyl group, would appear as a multiplet, with its chemical shift influenced by hydrogen bonding. The protons of the methyl group (CH₃ at C6) would produce a singlet or a closely coupled signal in the upfield region, typically around δ 1.3 ppm. The remaining methylene (B1212753) protons (H3, H4, H5) on the cyclohexane (B81311) ring would exhibit complex splitting patterns (multiplets) in the δ 1.2-2.2 ppm range due to both geminal and vicinal coupling. The signal for the hydroxyl proton (-OH) can appear over a broad range and is often a broad singlet, its position and shape being dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | ~ 3.1 | d or m | - |
| H2 | ~ 3.8 | m | - |
| H3, H4, H5 | 1.2 - 2.2 | m | - |
| CH₃ at C6 | ~ 1.3 | s | - |
| OH | Variable | br s | - |
| Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary. |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. In this compound, seven distinct carbon signals are expected.
The carbons directly bonded to oxygen atoms are the most deshielded and appear furthest downfield. The carbon bearing the hydroxyl group (C2) would typically resonate around δ 65-75 ppm. The two carbons of the epoxide ring (C1 and C6) are also significantly downfield, expected in the δ 50-65 ppm range. C6, being a quaternary carbon (bonded to the methyl group and two other carbons), would likely be distinguishable. The methyl carbon (CH₃) would be the most shielded, appearing far upfield around δ 15-25 ppm. The remaining methylene carbons of the cyclohexane ring (C3, C4, C5) would have signals in the δ 20-40 ppm region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 55 - 65 |
| C2 | 65 - 75 |
| C3, C4, C5 | 20 - 40 |
| C6 | 50 - 60 |
| CH₃ at C6 | 15 - 25 |
| Note: These are predicted values based on typical ranges for similar structural motifs. |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between H1 and its neighbors on the ring, H2 and its neighbors, and throughout the chain of methylene protons (H3, H4, H5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), for instance, linking the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary centers. For example, HMBC would show a correlation from the methyl protons to the quaternary epoxide carbon C6 and the bridgehead carbon C1, confirming the position of the methyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. For a stereoisomer, (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol, HRMS analysis provides a precise mass measurement. When analyzed using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is typically observed as a protonated molecule [M+H]⁺.
Table 3: HRMS Data for the [M+H]⁺ ion of this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 129.0916 |
| Measured m/z | 129.0922 |
The close correlation between the calculated and measured mass-to-charge ratio (m/z) confirms the molecular formula C₇H₁₂O₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol and epoxide functionalities.
A prominent and broad absorption band would be observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding. Strong C-H stretching vibrations from the alkyl and methyl groups would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C-O stretching vibration of the alcohol would be visible in the 1260-1000 cm⁻¹ region. The epoxide ring is characterized by an asymmetric C-O-C stretching band around 1250 cm⁻¹ and symmetric ring stretching ("ring breathing") vibrations in the 950-810 cm⁻¹ range.
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (broad) | Alcohol |
| 2950 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| ~ 1250 | C-O-C Asymmetric Stretch | Epoxide |
| 1260 - 1000 | C-O Stretch | Alcohol |
| 950 - 810 | Epoxide Ring Vibration | Epoxide |
X-ray Crystallographic Analysis for Definitive Solid-State Structure and Stereochemistry
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the exact positions of each atom, providing definitive information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.
Computational and Theoretical Investigations of Oxabicyclo 4.1.0 Heptane Ring Systems
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Conformational Analysis
Density Functional Theory (DFT) has become a primary tool for the accurate prediction of molecular geometries and the exploration of conformational landscapes of complex organic molecules. For a substituted bicyclic system like 6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to locate the minimum energy structures on the potential energy surface.
The conformational analysis of the 7-oxabicyclo[4.1.0]heptane ring system is intricate. The six-membered ring can adopt several conformations, such as chair, boat, and twist-boat, and the fusion of the epoxide ring introduces additional constraints. The presence of substituents—a methyl group at C6 and a hydroxyl group at C2—further complicates this landscape by introducing multiple possible stereoisomers and rotamers.
For each stereoisomer of this compound, a full geometrical optimization would be performed. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The key parameters that are scrutinized include:
The C-C and C-O bond lengths of the strained epoxide ring.
The bond angles within the bicyclic framework, which indicate the degree of ring strain.
The dihedral angles defining the conformation of the six-membered ring.
The orientation of the hydroxyl and methyl groups (axial vs. equatorial).
Computational studies on the parent 7-oxabicyclo[4.1.0]heptane reveal the foundational geometry. The introduction of substituents is expected to cause localized distortions in this geometry to alleviate steric strain. For example, the C-C bond of the epoxide shared with the cyclohexane (B81311) ring is a critical feature, and its length is a direct indicator of the strain and reactivity of the epoxide. DFT calculations can quantify these structural parameters with high precision.
| Parameter | Typical Calculated Value (for parent 7-oxabicyclo[4.1.0]heptane) | Expected Influence of Substituents |
| C1-C6 Bond Length (Å) | ~1.52 | Minor elongation due to steric interactions |
| C1-O Bond Length (Å) | ~1.45 | Minimal change |
| C6-O Bond Length (Å) | ~1.45 | Minimal change |
| C-O-C Angle (°) | ~61 | Minor adjustments due to ring puckering |
| Six-membered ring conformation | Distorted chair/boat | Substituents will favor the lowest energy chair-like conformer |
Note: This table is illustrative, based on typical values for related systems, as specific computational data for this compound is not available in the cited literature.
Advanced Electronic Structure and Bonding Studies
Beyond simple geometry, computational methods provide deep insights into the electronic structure and bonding characteristics of this compound. The high reactivity of epoxides is attributed to the combination of ring strain and the polarity of the C-O bonds.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. For this molecule, NBO analysis would likely reveal:
Atomic Charges: Significant negative charge localization on the oxygen atom of the epoxide and the hydroxyl group, making them sites for electrophilic attack or hydrogen bonding. The carbon atoms of the epoxide ring would carry a partial positive charge, marking them as electrophilic centers susceptible to nucleophilic attack.
Hybridization: The orbitals of the epoxide ring carbons would deviate significantly from the ideal sp³ hybridization, a direct consequence of the strained three-membered ring geometry.
Hyperconjugative Effects: Interactions between the lone pairs of the oxygen atoms and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds can stabilize certain conformations. The orientation of the methyl and hydroxyl groups can influence these interactions.
The electronic effect of alkyl substitution on epoxides generally involves stabilization through electron donation. oregonstate.edu In an acid-catalyzed ring-opening scenario, this electron-donating property would stabilize the development of positive charge on the adjacent carbon, influencing the regioselectivity of the reaction. oregonstate.edu
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also of key interest. The HOMO is typically associated with the lone pairs of the oxygen atoms, indicating the molecule's potential to act as a nucleophile or electron donor. The LUMO is often localized on the antibonding σ* orbitals of the C-O bonds in the epoxide ring, signifying their role as the primary acceptor site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Calculation of Thermochemical Properties: Enthalpy of Formation, Entropy, and Heat Capacity
Thermochemical properties are essential for understanding the stability and reaction energetics of a compound. DFT calculations, combined with statistical mechanics, allow for the accurate prediction of properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp).
These calculations typically involve:
Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).
Performing a vibrational frequency analysis at the same level of theory. The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
Using isodesmic or homodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, to calculate the enthalpy of formation. This method minimizes errors by cancellation.
| Property | 7-oxabicyclo[4.1.0]heptane |
| Enthalpy of Formation (ΔfH°(298 K)) | |
| B3LYP/6-31G(d,p) (kJ/mol) | -125.5 ± 1.1 |
| Standard Entropy (S°(298 K)) | |
| B3LYP/6-31G(d,p) (J/mol·K) | 321.1 |
| Heat Capacity (Cp) | |
| Cp (300 K) (J/mol·K) | 124.6 |
| Cp (500 K) (J/mol·K) | 188.7 |
| Cp (1000 K) (J/mol·K) | 291.5 |
| Cp (1500 K) (J/mol·K) | 349.5 |
Data sourced from Lay et al. (2007) for 7-oxabicyclo[4.1.0]heptane. aip.org
Computational Modeling of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, the most characteristic reaction is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base, and computational modeling can map the entire potential energy surface for these transformations.
This involves:
Locating Reactants, Products, and Intermediates: The geometries of the starting materials, products, and any stable intermediates are fully optimized.
Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating a TS is computationally demanding and involves specialized algorithms.
Verifying the Transition State: A true transition state must have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that connects the reactants and products.
Calculating Activation Energies: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting reaction rates.
For example, in an acid-catalyzed ring-opening, the first step is the protonation of the epoxide oxygen. This is followed by the nucleophilic attack at one of the epoxide carbons. Computational studies on related bicyclic epoxonium ions have shown that the structure of the bicyclic system has a dramatic impact on the regioselectivity of the ring-opening. nih.gov For bicyclo[4.1.0] systems, a strong preference for the endo-cyclization pathway has been observed and computationally rationalized. nih.gov The presence and stereochemistry of the methyl and hydroxyl substituents on the this compound framework would be expected to exert significant steric and electronic control over the transition state energies, thereby dictating the regioselectivity and stereoselectivity of the ring-opening reaction.
Analysis of Strain Energy in Bicyclic Epoxide Frameworks
The concept of ring strain is fundamental to the chemistry of cyclic compounds, especially those containing small rings like epoxides. Strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. This energy, primarily arising from bond angle distortion (Baeyer strain) and eclipsing interactions (Pitzer strain), is a major driving force for reactions that lead to ring-opening.
The strain energy in the 7-oxabicyclo[4.1.0]heptane framework is substantial due to the fusion of the highly strained three-membered oxirane ring onto the six-membered ring. Computational methods can quantify this strain energy through the use of homodesmotic reactions. In a homodesmotic reaction, not only are the bond types conserved, but the hybridization states of the atoms and the number of C-H bonds are also maintained, leading to a more reliable cancellation of errors.
An example of a homodesmotic reaction to calculate the strain energy of 7-oxabicyclo[4.1.0]heptane is:
7-oxabicyclo[4.1.0]heptane + 2 CH₃-CH₃ + CH₃-O-CH₃ → 2 CH₃-CH₂-CH₃ + CH₃-CH₂-O-CH₃
Transformative Synthetic Applications of 6 Methyl 7 Oxabicyclo 4.1.0 Heptan 2 Ol and Its Analogues
Utilization as Key Chiral Building Blocks in Natural Product Total Synthesis
The inherent strain and defined stereochemistry of the 7-oxabicyclo[4.1.0]heptane framework make it a powerful starting point for the synthesis of complex natural products. These chiral epoxides serve as versatile building blocks, allowing for controlled ring-opening reactions to introduce new functional groups with high stereoselectivity. acs.org While direct total syntheses starting from 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol are specific, the broader class of 7-oxabicyclo[4.1.0]heptane derivatives has been instrumental in the "chiral pool" approach to natural product synthesis. escholarship.org This strategy utilizes readily available, enantiomerically pure compounds from nature to construct complex target molecules. escholarship.org The application of these building blocks is evident in the synthesis of various terpene and alkaloid-derived natural products. escholarship.org For example, derivatives of this bicyclic system are employed to construct key intermediates in the synthesis of spirocyclic sesquiterpenes like (-)-acorone. acs.org
| Natural Product Class | Key Intermediate Scaffold | Synthetic Utility |
| Terpenoids | Decalin Intermediates | Used in formal syntheses of erigerol and forskolin. escholarship.org |
| Spirocyclic Sesquiterpenes | Functionalized 7-oxabicyclo[4.1.0]heptanes | Precursors for constructing spirocarbocyclic frameworks. acs.org |
| Alkaloids | Oxidative Coupling Precursors | Employed in routes towards complex alkaloids like scholarinine A. escholarship.org |
Intermediates in the Development of Bioactive Molecules
The unique structural features of 7-oxabicyclo[4.1.0]heptane derivatives also make them valuable intermediates in the synthesis of molecules with significant biological activity. smolecule.com
A significant application of the bicyclo[4.1.0]heptane scaffold is in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral properties. nih.gov These molecules mimic natural nucleosides but replace the sugar moiety with a carbocyclic ring, rendering them more stable to enzymatic degradation. nih.gov
Researchers have developed highly regio- and stereoselective synthetic routes to construct functionalized bicyclo[4.1.0]heptyl intermediates, which are then elaborated into nucleoside analogues. nih.gov For instance, a family of enantiomerically pure carbocyclic nucleosides based on a cyclohexane (B81311) fused to a cyclopropyl (B3062369) ring has been synthesized and evaluated for antiviral activity. nih.gov One such derivative, bearing a functionalized 1,2,3-triazole, displayed moderate activity against the coxsackie B4 virus. nih.gov These synthetic strategies often involve key steps such as diastereoselective allylic oxidation and hydroboration reactions to establish the required stereocenters on the bicyclic core. nih.gov While some compounds have shown promise, research is ongoing to optimize their activity and explore their potential against a wider range of viruses, including HIV. nih.govnih.gov
Analogues of this compound are crucial intermediates in the synthesis of certain agrochemicals, particularly herbicides. A notable example is the synthesis of cinmethylin (B129038) and its analogues. nih.govnih.govresearchgate.net Cinmethylin is a herbicide that exhibits potent activity, and its synthesis can be achieved from terpene-derived starting materials. researchgate.netresearchgate.net
The synthesis of optically active cinmethylin often involves the use of a substituted 7-oxabicyclo[4.1.0]heptan-3-ol intermediate. For example, (1R,2R,3S,6R)-2-[(tert-Butyldimethylsilyl)oxy]-6-isopropyl-3-methyl-7-oxabicyclo[4.1.0]heptan-3-ol serves as a key precursor. nih.gov This epoxide is then subjected to a ring-opening reaction to form a 7-oxabicyclo[2.2.1]heptan-2-ol derivative, which is further elaborated to yield the final herbicidal compound. nih.govresearchgate.net Studies on various substituted cinmethylin analogs have shown that modifications to the core structure can lead to excellent herbicidal activity. researchgate.netresearchgate.net
| Herbicide | Key Intermediate | Synthetic Transformation | Reference |
| (-)-Cinmethylin | (1R,2R,3S,6R)-2-[(tert-Butyldimethylsilyl)oxy]-6-isopropyl-3-methyl-7-oxabicyclo[4.1.0]heptan-3-ol (5) | Epoxide ring-opening with p-TsOH·H₂O to form alcohol (6). nih.gov | nih.govresearchgate.net |
| C5-Substituted Cinmethylin Analogs | (1S,3S,4R,6S)-4-[(tert-Butyldimethylsilyl)oxy]-6-isopropyl-3-methyl-7-oxabicyclo[4.1.0]heptan-3-ol (4) | Acid-catalyzed intramolecular rearrangement to a 7-oxabicyclo[2.2.1]heptan-2-ol. nih.gov | nih.govresearchgate.net |
Precursors for the Construction of Diverse Organic Scaffolds
Beyond specific target molecules, this compound and its analogues are valuable precursors for creating a wide variety of complex organic structures.
As mentioned previously, the synthesis of carbocyclic nucleoside analogues is a major application of this scaffold. nih.gov The bicyclo[4.1.0]heptane system serves as a conformationally restricted pseudosugar surrogate. nih.govconicet.gov.ar The synthesis of these analogues often starts from a chiral cyclohexenone derivative, which is then subjected to cyclopropanation to form the bicyclic core. nih.gov Subsequent functional group manipulations allow for the introduction of various nucleobases (like thymine, guanine, and cytosine) onto the carbocyclic framework. nih.gov These rigid analogues are used to probe the structural requirements of nucleoside-metabolizing enzymes and have shown affinity for viral enzymes like herpes simplex virus Type 1 (HSV-1) thymidine (B127349) kinase, while showing less affinity for human kinases, indicating potential selectivity. nih.gov
The 7-oxabicyclo[4.1.0]heptane skeleton is also a precursor for the stereoselective synthesis of insect pheromones. A prominent example is the synthesis of brevicomin, a sex attractant pheromone. thieme-connect.de An economical and highly stereoselective synthesis utilizes the fragmentation of the tosylhydrazone derivative of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one, a close analogue of the title compound. thieme-connect.de This reaction proceeds through a rearrangement to form an acyclic alkynone, which is a key intermediate that can be readily converted into both endo- and exo-brevicomin. thieme-connect.de This method highlights the utility of the strained bicyclic system to generate acyclic intermediates with defined stereochemistry, which are otherwise challenging to prepare. thieme-connect.de
Formation of Novel Oxygen-Containing Heterocyclic Ring Systems
The inherent ring strain of the epoxide in this compound, coupled with the directing influence of the neighboring hydroxyl group, makes it a valuable precursor for the synthesis of other oxygen-containing heterocycles through intramolecular cyclization reactions. These transformations often proceed with high stereocontrol, enabling the construction of complex polycyclic ether frameworks found in a variety of natural products.
Acid-catalyzed rearrangements of bicyclo[4.1.0]heptan-2-ols can lead to the formation of cyclohept-3-enyl acetates. thieme-connect.de While specific studies on the acid-catalyzed intramolecular cyclization of this compound leading to new heterocyclic ring systems are not extensively documented in publicly available literature, the reactivity of analogous systems suggests potential pathways. For instance, treatment of bicyclo[4.1.0]heptan-2-ols with perchloric acid in acetic acid has been shown to induce a clean rearrangement to form cyclohept-3-enyl acetates. thieme-connect.de This type of rearrangement highlights the potential for accessing larger ring systems from the bicyclo[4.1.0]heptane core.
In related systems, the intramolecular rearrangement of epoxy alcohols is a well-established method for the synthesis of tetrahydrofuran (B95107) derivatives. The stereochemical outcome of these reactions is often dictated by the initial configuration of the starting epoxy alcohol. For example, the acid-catalyzed cyclization of a δ,ε-epoxy alcohol can proceed via a 5-exo-tet cyclization to afford a substituted tetrahydrofuran. The regioselectivity of the epoxide opening is a critical factor, with the hydroxyl group typically attacking the more electrophilic carbon of the protonated epoxide.
While detailed research findings on the specific conversion of this compound into other oxygen-containing heterocycles are limited, the established reactivity of epoxy alcohols provides a strong basis for its potential in this area. Future research may explore various acidic or basic conditions to promote intramolecular ring-opening and subsequent cyclization to forge novel heterocyclic structures.
Design and Synthesis of New Chiral Ligands for Asymmetric Catalysis
The enantiomerically pure nature of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The development of new chiral ligands is crucial for advancing enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries.
A common strategy for the synthesis of chiral ligands from epoxy alcohols involves the regioselective opening of the epoxide ring with a nucleophile that contains a second donor atom, such as an amine. This approach leads to the formation of chiral amino alcohols, a privileged class of ligands for a wide range of asymmetric reactions, including the addition of organozinc reagents to aldehydes. For instance, chiral amino alcohols derived from the natural terpene (R)-limonene have been successfully synthesized and employed as ligands in asymmetric catalysis. scielo.bramazonaws.com This was achieved through epoxidation of the internal olefin, followed by epoxide opening with sodium azide (B81097) and subsequent reduction to the corresponding amino alcohol. scielo.bramazonaws.com
The following table illustrates a hypothetical reaction scheme for the synthesis of a chiral amino alcohol ligand from a generic 7-oxabicyclo[4.1.0]heptan-2-ol, based on established chemical principles for epoxide ring-opening.
| Reactant | Reagent | Product | Potential Application |
| 7-Oxabicyclo[4.1.0]heptan-2-ol | 1. NaN32. LiAlH4 | 2-Amino-cyclohexane-1,3-diol derivative | Chiral ligand for asymmetric alkylation |
This hypothetical transformation would yield a chiral 1,2-amino alcohol, a valuable motif in asymmetric catalysis. The resulting ligand could then be coordinated to various metal centers to generate catalysts for a range of enantioselective reactions. The rigid cyclohexane backbone, decorated with multiple stereocenters, would be expected to create a well-defined chiral environment around the metal center, potentially leading to high levels of stereocontrol in catalytic transformations.
Future Research Trajectories and Unanswered Questions
Pursuit of Greener and More Sustainable Synthetic Methodologies
The chemical industry's increasing emphasis on environmental stewardship and process efficiency necessitates the development of greener synthetic routes to valuable molecules like 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol. mdpi.comlsbu.ac.uk Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant amounts of acidic waste, or halogenated intermediates, which pose environmental concerns. lsbu.ac.uk Future research will undoubtedly focus on cleaner and more atom-economical approaches.
Key areas of investigation will likely include:
Catalytic Oxidations with Benign Oxidants: A major thrust will be the replacement of conventional stoichiometric oxidants with greener alternatives such as hydrogen peroxide (H₂O₂) or molecular oxygen. mdpi.com The primary byproduct of H₂O₂ is water, rendering it an environmentally attractive choice. mdpi.com Research will likely target the development of robust and selective catalysts, potentially based on earth-abundant metals or organocatalysts, that can efficiently mediate the epoxidation of the corresponding allylic alcohol precursor to this compound using these clean oxidants.
Biocatalytic and Biotransformation Approaches: Harnessing the power of enzymes for selective oxidations represents a promising frontier. The use of isolated enzymes or whole-cell systems could offer unparalleled stereoselectivity under mild reaction conditions, thereby minimizing energy consumption and waste generation.
Electrochemical Synthesis: Electrochemical methods, where electrons serve as the reagent for oxidation, are gaining traction as a sustainable synthetic tool. acs.org An electrochemical approach to the synthesis of this compound could obviate the need for chemical oxidants altogether, potentially using water as the oxygen source. acs.org This would significantly reduce the environmental footprint of the synthesis. acs.org
Continuous Flow Processes: Migrating from batch to continuous flow synthesis can offer numerous advantages, including enhanced safety, improved heat and mass transfer, and greater process control. lsbu.ac.uk Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. lsbu.ac.uk
Table 1: Comparison of Potential Green Synthetic Methodologies
| Methodology | Oxidant | Key Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic Oxidation | Hydrogen Peroxide, Molecular Oxygen | Benign byproducts (water), high atom economy. mdpi.com | Catalyst development for high selectivity and stability. |
| Biocatalysis | Molecular Oxygen | High stereoselectivity, mild reaction conditions. | Enzyme stability and scalability. |
| Electrochemical Synthesis | Water (as oxygen source) | Avoids chemical oxidants, potential for high efficiency. acs.org | Electrolyte and electrode optimization, selectivity control. |
| Continuous Flow | Various | Improved safety, scalability, and process control. lsbu.ac.uk | Reactor design and optimization for specific reactions. |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The inherent strain of the oxirane ring and the presence of a neighboring hydroxyl group make this compound a rich substrate for exploring novel chemical transformations. The regioselective and stereoselective opening of the epoxide ring is a cornerstone of its synthetic utility. nih.govjsynthchem.com Future research is expected to push the boundaries of this reactivity, aiming to uncover unprecedented and highly selective transformations.
Future research directions may include:
Catalyst-Controlled Regiodivergent Ring-Opening: While the intrinsic reactivity of the epoxy alcohol often dictates the site of nucleophilic attack, the development of sophisticated catalysts could enable a "regiodivergent" approach. This would allow for the selective opening of the epoxide at either of the two carbons of the oxirane ring, depending on the catalyst and reaction conditions employed, leading to a diverse array of isomeric products from a single starting material.
Asymmetric Transformations: For chiral applications, the development of catalytic asymmetric methods for the ring-opening of racemic or prochiral precursors to enantiomerically enriched this compound derivatives is a significant goal. This would involve the design of novel chiral catalysts that can effectively discriminate between different stereochemical pathways.
Cascade Reactions: The strategic positioning of the hydroxyl and epoxide functionalities within the bicyclic framework makes this compound an ideal candidate for designing cascade reactions. A single synthetic operation could trigger a series of bond-forming and bond-breaking events, rapidly assembling complex molecular architectures.
Novel Rearrangement Reactions: Investigating the behavior of this compound under Lewis or Brønsted acidic conditions could unveil novel rearrangement pathways, leading to the formation of unexpected and potentially valuable carbocyclic or heterocyclic scaffolds.
Leveraging Advanced Computational Chemistry for Predictive Design and Discovery
The synergy between experimental and computational chemistry has become a powerful engine for discovery in modern organic synthesis. For a molecule like this compound, computational tools can provide profound insights into its structure, reactivity, and interactions, thereby guiding experimental design and accelerating the discovery of new reactions and applications.
Key areas for computational investigation include:
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to map out the detailed reaction mechanisms of known and hypothetical transformations of this compound. This can help in understanding the factors that control selectivity and in identifying key intermediates and transition states.
Catalyst Design: Computational modeling can be used to design new catalysts for the synthesis and transformation of this compound. By simulating the interaction of the substrate with various catalyst scaffolds, researchers can predict which catalysts are most likely to exhibit high activity and selectivity, thereby reducing the amount of trial-and-error experimentation required.
Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR) of this compound and its derivatives. acs.orgnih.gov This can aid in the characterization of new compounds and in the interpretation of experimental data.
Conformational Analysis: Understanding the conformational preferences of the bicyclic system is crucial for predicting its reactivity. Computational studies can provide detailed information about the relative energies of different conformations and how they might influence the outcome of a reaction.
Expanding the Scope of Applications in Emerging Fields of Chemical Science
While the current applications of this compound may be centered on its role as a synthetic intermediate, its unique structural and functional group combination suggests potential for utility in a variety of emerging scientific fields. Future research will likely focus on exploring these untapped application domains.
Potential areas for future applications include:
Medicinal Chemistry: Bicyclic scaffolds are prevalent in many biologically active natural products and pharmaceuticals. The rigid framework of this compound could serve as a novel template for the design of small molecule therapeutics targeting a range of diseases. Its derivatives could be screened for various biological activities.
Materials Science: The epoxide and hydroxyl functionalities offer reactive handles for the incorporation of this molecule into polymeric materials. It could potentially be used as a monomer or a cross-linking agent to create novel polymers with tailored properties, such as enhanced thermal stability or specific surface characteristics.
Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to be used as chemical probes for studying biological processes. The defined stereochemistry of the molecule could be advantageous for probing specific protein-ligand interactions.
Sustainable Chemistry: As a molecule that can be derived from renewable resources, this compound and its derivatives have the potential to be used as bio-based building blocks for the synthesis of a wide range of chemicals and materials, contributing to the development of a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. How can the structure of 6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol be confirmed using spectroscopic data?
- Methodology :
- NMR Analysis : Compare experimental and NMR data to literature values. For example, the NMR (100 MHz, CDCl) should show key signals at δ 69.0 (CO), 65.2 (CO), and 17.8 (CH) .
- Mass Spectrometry : Validate the molecular ion peak (m/z = 190 [M]) and fragmentation patterns (e.g., m/z 105 and 77) against LRMS (EI) data .
- Stereochemical Confirmation : Use the IUPAC InChIKey (1S/C7H12O2) and stereodescriptors (1R,2R,6S) to cross-check with databases or computational models .
Q. What are the standard synthetic routes for this compound?
- Methodology :
- Epoxidation of Precursors : Start with cyclohexene derivatives, such as 2-cyclohexenol, followed by epoxidation and stereoselective cyclopropanation via Simmons-Smith reactions .
- Byproduct Mitigation : Monitor reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like 2-phenyl-7-oxabicyclo analogs, which form at low yields (2%) under suboptimal conditions .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while reducing stereochemical ambiguity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., transition metal complexes) to enhance enantiomeric excess. For example, asymmetric induction methods used in bicyclo[4.1.0]heptan-2-one synthesis can be adapted .
- Reaction Engineering : Optimize solvent polarity (e.g., THF vs. DCM) and temperature gradients to favor the desired diastereomer. Evidence from dehydration studies (e.g., using p-toluenesulfonic acid at 230°C) highlights the sensitivity of bicyclic systems to thermal conditions .
- Analytical Validation : Use chiral HPLC or VCD (Vibrational Circular Dichroism) to resolve stereoisomers, referencing CAS 38309-43-2 for stereochemical benchmarks .
Q. How do spectral discrepancies arise in characterizing this compound derivatives, and how can they be resolved?
- Methodology :
- Contradiction Analysis : Compare NMR data of structurally similar compounds (e.g., 5-isopropenyl-2-methyl-7-oxabicyclo[4.1.0]heptan-2-ol, CHO) to identify overlapping signals. For example, δ 29.6 (CH) may shift due to substituent effects .
- Computational Modeling : Perform DFT calculations to predict chemical shifts and match experimental data. Tools like NIST Chemistry WebBook provide reference spectra for validation .
Q. What biological mechanisms underlie the pesticidal activity of 6-methyl-7-oxabicyclo analogs?
- Methodology :
- Bioactivity Profiling : Test inhibition of acetylcholinesterase (AChE) using Ellman’s assay, as monoterpenoids in bicyclic systems (e.g., 5-isopropenyl derivatives) disrupt insect neurotransmission .
- Structure-Activity Relationships (SAR) : Compare LC values of analogs (e.g., 6-methyl vs. 3-isopropyl substituents) to identify pharmacophores. Data from carvone oxide (CAS 5286-38-4) suggest epoxy groups enhance bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
